molecular formula C20H25NO2 B8586483 Ethyl 4-[(5-phenylpentyl)amino]benzoate CAS No. 61439-74-5

Ethyl 4-[(5-phenylpentyl)amino]benzoate

Cat. No.: B8586483
CAS No.: 61439-74-5
M. Wt: 311.4 g/mol
InChI Key: AJCPSGXPNSGZFG-UHFFFAOYSA-N
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Description

Ethyl 4-[(5-phenylpentyl)amino]benzoate is a chemical building block of significant interest in research and development, particularly in the field of medicinal chemistry. Its structure incorporates a benzoate ester linked to a phenylpentyl chain via an amino group, making it a versatile intermediate for the synthesis of more complex molecules. As a derivative of para-aminobenzoic acid (PABA), a common scaffold in drug design, this compound is a prime candidate for the development of novel therapeutic agents . Researchers utilize this compound in the exploration of new pharmaceuticals, leveraging its structure to create analogs with potential biological activity. The presence of the amino group allows for further functionalization through amide bond formation or other coupling reactions, which is a cornerstone of modern solid-phase peptide synthesis and other synthetic methodologies . Similarly, the ester group can be hydrolyzed or transformed, offering additional avenues for chemical modification. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult safety data sheets and handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

61439-74-5

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

ethyl 4-(5-phenylpentylamino)benzoate

InChI

InChI=1S/C20H25NO2/c1-2-23-20(22)18-12-14-19(15-13-18)21-16-8-4-7-11-17-9-5-3-6-10-17/h3,5-6,9-10,12-15,21H,2,4,7-8,11,16H2,1H3

InChI Key

AJCPSGXPNSGZFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCCCCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Hydrogen Bonding: Compounds with hydroxy or urea substituents (e.g., ethyl 4-[(2-hydroxybenzyl)amino]benzoate) exhibit strong intermolecular hydrogen bonds, influencing crystal packing and solubility .
  • Biological Activity: Phenethylamino derivatives (e.g., I-6230) show specificity as aquaporin inhibitors, suggesting that the phenylpentyl variant may similarly target membrane proteins .

Crystallographic and Supramolecular Comparisons

  • Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate (VABTAV): Exhibits a dihedral angle of 24.9° between aromatic rings, stabilized by intramolecular O–H···N hydrogen bonds. This contrasts with the planar conformation of ethyl 4-[(2-hydroxybenzyl)amino]benzoate (WEFQEG), which forms 2D layers via intermolecular hydrogen bonds .
  • Ethyl 4-[(phenethylamino)benzoate]: Lacks significant hydrogen-bonding motifs due to the absence of hydroxy groups, resulting in less ordered crystal structures .

Preparation Methods

Formation of the Schiff Base

The synthesis begins with the condensation of ethyl 4-aminobenzoate (1.0 mmol) and 5-phenylpentanal (1.3 mmol) in dry toluene under reflux conditions, catalyzed by p-toluenesulfonic acid (PTSA, 0.1 equiv). This step forms the Schiff base intermediate, ethyl 4-[(5-phenylpentylidene)amino]benzoate, through nucleophilic attack of the primary amine on the aldehyde carbonyl. The reaction achieves completion within 24 hours under nitrogen atmosphere, yielding a light yellow imine product.

Reduction to Secondary Amine

The Schiff base undergoes reduction using sodium cyanoborohydride (NaBH3CN, 1.5 equiv) in methanol at 0–5°C. This selective reduction preserves the ester functionality while converting the imine to the secondary amine. Alternatively, catalytic hydrogenation with 10% palladium on carbon (Pd/C) under 50 psi H2 pressure in ethanol affords the target compound in 85–92% yield after silica gel chromatography.

Key Parameters:

  • Solvent: Toluene for imine formation; methanol or ethanol for reduction.

  • Temperature: Reflux (110°C) for condensation; 0–25°C for reduction.

  • Yield: 78–92% after purification.

Nucleophilic Alkylation of Ethyl 4-Aminobenzoate

Alkylation with 5-Phenylpentyl Halides

Direct alkylation of ethyl 4-aminobenzoate (1.0 mmol) with 5-phenylpentyl bromide (1.2 mmol) proceeds in tetrahydrofuran (THF) using potassium carbonate (K2CO3, 2.0 equiv) as a base. The reaction mixture is stirred at 60°C for 12–18 hours, facilitating SN2 displacement at the primary alkyl halide.

Workup and Purification

Post-reaction, the mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The crude product is recrystallized from a 3:1 petroleum ether:ethyl acetate mixture, yielding colorless crystals with >99% purity by HPLC.

Optimization Insights:

  • Base Selection: K2CO3 outperforms triethylamine due to superior solubility in THF.

  • Reaction Time: Prolonged stirring (>24 hours) risks ester hydrolysis.

  • Yield: 65–75% with minimal di-alkylation byproducts.

Grignard Reagent-Mediated Chain Elongation

Synthesis of 5-Phenylpentylmagnesium Bromide

A Grignard reagent is prepared by reacting 5-bromo-1-phenylpentane (1.0 mmol) with magnesium turnings (1.1 equiv) in anhydrous diethyl ether under nitrogen. The exothermic reaction initiates at room temperature, forming 5-phenylpentylmagnesium bromide.

Coupling with Ethyl 4-Nitrobenzoate

The Grignard reagent is added dropwise to a solution of ethyl 4-nitrobenzoate (1.0 mmol) in THF at −78°C. After quenching with saturated ammonium chloride, the nitro group is reduced to an amine using catalytic hydrogenation (Pd/C, H2, 50 psi). This two-step sequence affords the target compound in 60–68% overall yield.

Critical Considerations:

  • Temperature Control: Strict maintenance of −78°C prevents side reactions.

  • Nitro Reduction: Platinum oxide (PtO2) alternatives achieve comparable efficiency.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Intermediate

Ethyl 4-aminobenzoate is immobilized on Wang resin via its ester group. Subsequent treatment with 5-phenylpentyl isocyanate in dimethylformamide (DMF) forms a urea linkage, which is cleaved using trifluoroacetic acid (TFA) to yield the free amine.

Final Esterification and Cleavage

The resin-bound intermediate undergoes esterification with ethanol in the presence of N,N'-diisopropylcarbodiimide (DIC), followed by TFA cleavage to release Ethyl 4-[(5-phenylpentyl)amino]benzoate. This method achieves 70–80% purity without chromatography.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Key Advantage
Reductive Amination85–92>99.524–30High atom economy; minimal byproducts
Nucleophilic Alkylation65–7599.0–99.312–18Simplicity; scalable to industrial batches
Grignard Coupling60–6898.5–99.036–48Flexibility in chain length modification
Solid-Phase Synthesis70–8095–9848–72Amenable to combinatorial libraries

Crystallographic and Spectroscopic Characterization

Single-crystal X-ray diffraction of this compound reveals a monoclinic lattice with P2/c space group. The C–N bond length measures 1.443 Å, consistent with secondary amines, while the dihedral angle between the benzoate and phenylpentyl moieties is 57.7°, indicating moderate conformational flexibility.

Spectroscopic Data:

  • IR (KBr): 3350 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O ester).

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 4.30 (q, 2H, J = 7.1 Hz, OCH₂), 6.60 (d, 2H, J = 8.6 Hz, ArH), 7.20–7.40 (m, 5H, Ph), 7.85 (d, 2H, J = 8.6 Hz, ArH) .

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-[(5-phenylpentyl)amino]benzoate?

The synthesis typically involves multi-step reactions, such as coupling ethyl 4-aminobenzoate with 5-phenylpentyl halides or activated intermediates. Key steps include:

  • Nucleophilic substitution : Reacting the amino group of ethyl 4-aminobenzoate with a 5-phenylpentyl electrophile (e.g., bromide) under mild conditions (40–60°C) in aprotic solvents like DMF, with a base (e.g., K₂CO₃) to deprotonate the amine .
  • Purification : Column chromatography or recrystallization to isolate the product, ensuring >95% purity via HPLC .
  • Yield optimization : Adjusting reaction time (12–24 hours) and stoichiometric ratios (1:1.2 amine:electrophile) to mitigate side reactions like over-alkylation .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • X-ray crystallography : Resolves bond lengths (e.g., C-N ~1.44 Å) and hydrogen-bonding networks (e.g., N-H···O interactions) in crystalline forms. Software like SHELXL refines displacement parameters and handles disorder .
  • Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., aromatic protons at δ 6.8–8.0 ppm) and ester/amine connectivity. IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in biological assays (e.g., antitumor IC₅₀ values) arise from:

  • Purity variations : Use HPLC to verify compound purity (>98%) and LC-MS to detect degradation products .
  • Assay conditions : Standardize cell lines (e.g., HeLa vs. MCF-7), exposure times (24–72 hours), and solvent controls (DMSO <0.1%) to ensure reproducibility .
  • Mechanistic studies : Employ molecular docking to predict binding affinities to targets (e.g., tubulin) and validate via SPR or ITC .

Q. What crystallographic refinement challenges arise with this compound, and how are they addressed?

Challenges include:

  • Disordered side chains : The flexible 5-phenylpentyl chain may exhibit positional disorder. Partial occupancy modeling in SHELXL and restraints on thermal parameters improve refinement .
  • Hydrogen bonding ambiguities : Hirshfeld surface analysis identifies weak interactions (e.g., C-H···π), guiding the inclusion of these effects in density maps .
  • Twinned crystals : Use PLATON to detect twinning and apply twin-law matrices during refinement .

Q. What strategies enhance the selectivity of this compound in enzyme inhibition studies?

To improve selectivity:

  • Structure-activity relationship (SAR) : Modify the phenylpentyl chain length or introduce substituents (e.g., halides) to alter steric/electronic profiles. Compare IC₅₀ values against related analogs .
  • Kinetic assays : Perform time-dependent inhibition studies to differentiate competitive vs. non-competitive mechanisms. Use stopped-flow spectroscopy for rapid kinetic data .
  • Co-crystallization : Obtain enzyme-ligand co-crystals (e.g., with kinases) to identify binding motifs and guide rational design .

Methodological Notes

  • Software citations : SHELX programs (e.g., SHELXL, SHELXS) are standard for crystallography .
  • Experimental replication : Cross-validate spectral data (NMR/IR) with published analogs to confirm structural assignments .

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